2-[4-[1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carbonyl]piperazin-1-yl]acetic acid
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Overview
Description
AVE-5883 is a small molecule drug initially developed by Sanofi. It functions as a dual neurokinin 1 receptor antagonist and neurokinin 2 receptor agonist. This compound was primarily investigated for its potential therapeutic applications in treating immune system diseases and respiratory diseases, particularly asthma .
Preparation Methods
The synthesis of AVE-5883 involves multiple steps, including the formation of intermediates and the final compound. The preparation method typically includes the following steps:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through various chemical reactions, such as condensation and cyclization.
Final Compound Formation: The intermediates are then subjected to further reactions, including acylation and hydrogenation, to form the final compound, AVE-5883.
Chemical Reactions Analysis
AVE-5883 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, AVE-5883 is used as a model compound to study the effects of dual neurokinin receptor modulation.
Biology: In biological research, it is used to investigate the role of neurokinin receptors in various physiological processes.
Mechanism of Action
AVE-5883 exerts its effects by targeting neurokinin receptors. Specifically, it acts as an antagonist at the neurokinin 1 receptor and an agonist at the neurokinin 2 receptor. This dual action modulates the activity of tachykinins, such as substance P and neurokinin A, which are involved in inflammatory and respiratory processes. By blocking neurokinin 1 receptors and activating neurokinin 2 receptors, AVE-5883 can reduce airway inflammation and hyperresponsiveness .
Comparison with Similar Compounds
AVE-5883 can be compared with other neurokinin receptor modulators, such as:
Aprepitant: A neurokinin 1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.
Netupitant: Another neurokinin 1 receptor antagonist used in combination with palonosetron for preventing nausea and vomiting.
The uniqueness of AVE-5883 lies in its dual action as both a neurokinin 1 receptor antagonist and a neurokinin 2 receptor agonist, which distinguishes it from other compounds that typically target only one type of neurokinin receptor .
Properties
Molecular Formula |
C40H48Cl2N4O7 |
---|---|
Molecular Weight |
767.7 g/mol |
IUPAC Name |
2-[4-[1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carbonyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C40H48Cl2N4O7/c1-51-33-23-28(24-34(52-2)36(33)53-3)37(49)46-18-12-39(27-46,30-9-10-31(41)32(42)25-30)11-15-43-16-13-40(14-17-43,29-7-5-4-6-8-29)38(50)45-21-19-44(20-22-45)26-35(47)48/h4-10,23-25H,11-22,26-27H2,1-3H3,(H,47,48) |
InChI Key |
SGEPHOCXOUDKRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N5CCN(CC5)CC(=O)O)C6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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